(2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(3,4-dichlorophenyl)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3S/c1-3-21-15-19-9-12(20(15)2)6-11(8-18)10-4-5-13(16)14(17)7-10/h4-7,9H,3H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZYCQAPZDLUFJ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.
Coupling with Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the dichlorophenyl group with a halogenated precursor.
Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile moiety through a Knoevenagel condensation reaction between the imidazole derivative and a nitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Target Compound and Analogs
| Compound ID & Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| Target: (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile | 3,4-Dichlorophenyl, ethylsulfanyl, methylimidazole, Z-propenenitrile | C₁₅H₁₂Cl₂N₂S | 323.2 | Nitrile, thioether, dichloroaryl |
| 26322-68-9: (2E)-3-(3,4-dichlorophenyl)-1-{6-[2-(dimethylamino)ethoxy]-4,7-dimethoxybenzofuran-5-yl}propenone | 3,4-Dichlorophenyl, dimethylaminoethoxy, dimethoxybenzofuran, E-propenone | C₂₄H₂₂Cl₂N₂O₅ | 489.3 | Ketone, ether, tertiary amine, dichloroaryl |
| 171853-12-6: (Z)-3-amino-2-[(Z)-(3-oxo-1H-indol-2-ylidene)methyl]-3-(1-phenylethylamino)prop-2-enenitrile | Indolylidene, phenylethylamino, Z-propenenitrile, amino | C₂₀H₁₇N₅O | 343.4 | Nitrile, amine, indole, enamine |
Key Comparative Insights
Structural Diversity and Functional Group Impact
- Nitrile vs. Nitriles are less prone to oxidation but may exhibit reduced solubility in polar solvents .
- Thioether vs.
- Stereochemistry : The Z-configuration in the target compound may enforce a planar geometry, optimizing π-π stacking with aromatic residues in biological targets. In contrast, the E-isomer in 26322-68-9 could adopt a more linear conformation, altering binding affinity .
Pharmacophoric Features
- Dichlorophenyl Group : Common to both the target and 26322-68-9, this moiety likely contributes to hydrophobic interactions and halogen bonding in target binding pockets.
- Heterocyclic Variations : The target’s methylimidazole ring offers moderate basicity (pKa ~6.5), while the benzofuran in 26322-68-9 and the indole in 171853-12-6 provide distinct π-electron systems for charge-transfer interactions .
Hypothetical Bioactivity Trends
While experimental data are unavailable, structural analogs suggest:
- The target compound’s nitrile and thioether may favor kinase inhibition (e.g., EGFR inhibitors), whereas 26322-68-9’s ketone and tertiary amine could align with antimicrobial activity.
- The phenylethylamino group in 171853-12-6 might enhance CNS penetration, contrasting with the target’s likely peripheral action due to higher polarity .
Biological Activity
Chemical Structure and Properties
Chemical Structure:
The compound features a propenenitrile backbone substituted with a dichlorophenyl group and an imidazole moiety. Its structure can be represented as follows:
Molecular Formula: CHClNS
Molecular Weight: 357.26 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile exhibit significant antimicrobial properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Further investigations have focused on the anticancer potential of this compound. In vitro studies conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases .
Data Table: Biological Activity Summary
| Biological Activity | Tested Strains/Cell Lines | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 | |
| Anticancer | MCF-7 | 8.0 | |
| Anticancer | HeLa | 10.5 |
The biological activity of (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile is hypothesized to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Modulation of Signaling Pathways: Interference with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Study
A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed significant reduction in cell viability after 24 hours, with morphological changes indicative of apoptosis observed under microscopy.
Q & A
Basic: What synthetic strategies are recommended for constructing the Z-configuration in (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile?
Methodological Answer:
The Z-configuration of the propenenitrile backbone requires careful control of reaction kinetics and steric effects. Key steps include:
- Stereoselective Condensation: Use palladium-catalyzed coupling reactions under inert atmospheres to minimize isomerization. Temperature control (e.g., 0–25°C) and bulky ligands can favor the Z-isomer .
- Protecting Groups: Protect the imidazole nitrogen during synthesis to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups can be employed and later removed under acidic conditions .
- Post-Synthesis Validation: Confirm stereochemistry via NOESY NMR (nuclear Overhauser effect spectroscopy) to detect spatial proximity between the dichlorophenyl and imidazole moieties .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Elemental Analysis (CHNS): Quantify carbon, hydrogen, nitrogen, and sulfur content to verify stoichiometry (e.g., using a Vario MICRO CHNS analyzer) .
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight and detect fragmentation patterns .
Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
- X-Ray Diffraction (XRD): Use single-crystal XRD with SHELXL/SHELXS software for definitive structural assignment. For example, the Z-configuration can be confirmed via bond angles and torsion angles between the dichlorophenyl and imidazole groups .
- Cross-Validation: Compare experimental XRD data with Density Functional Theory (DFT)-optimized geometries to reconcile bond-length mismatches .
- Dynamic NMR: Investigate temperature-dependent NMR shifts to assess conformational flexibility that may explain discrepancies .
Advanced: What computational approaches predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina. For imidazole derivatives, prioritize interactions with hydrophobic pockets and hydrogen-bonding residues .
- Solvent Effects: Simulate solvent interactions (e.g., DMSO, ethanol) via COSMO-RS to assess solubility and stability .
Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Flow Chemistry: Use continuous-flow reactors to enhance heat/mass transfer and reduce isomerization risks. For example, Omura-Sharma-Swern oxidation protocols can be adapted for nitrile formation .
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) can identify optimal conditions for yield and purity .
- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust parameters in real time .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Byproduct Identification: Common impurities include E-isomers or unreacted dichlorophenyl intermediates. Use preparative HPLC with C18 columns (e.g., 5 µm particle size, 250 mm length) for isolation .
- Chromatographic Purity: Validate via reverse-phase HPLC (acetonitrile/water gradient) with UV detection at 254 nm .
- Recrystallization: Purify using ethanol/water mixtures to remove polar byproducts .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Methodological Answer:
- Functional Group Variations: Synthesize analogs with altered substituents (e.g., replacing ethylsulfanyl with methylsulfonyl) to assess effects on target binding .
- Bioassays: Test against fungal strains (e.g., Candida albicans) or kinase targets (e.g., Factor Xa) using microbroth dilution or fluorogenic assays .
- Free Fraction Analysis: Measure plasma protein binding via equilibrium dialysis to correlate unbound fraction with in vivo efficacy .
Advanced: What environmental considerations apply to handling and disposing of this compound?
Methodological Answer:
- Degradation Studies: Perform photolysis (UV-Vis) or hydrolysis (pH 3–11) to identify breakdown products. LC-MS can detect persistent metabolites .
- Waste Management: Neutralize nitrile-containing waste with alkaline permanganate before disposal to prevent cyanide release .
- Ecotoxicity Screening: Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
